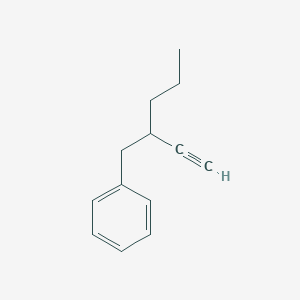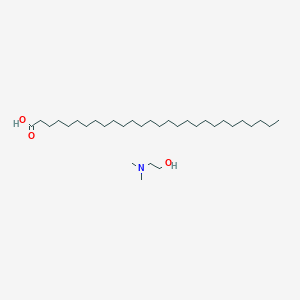
2-(Dimethylamino)ethanol;octacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethanol: and octacosanoic acid are two distinct chemical compounds. 2-(Dimethylamino)ethanol is an amino alcohol known for its applications in various fields, including pharmaceuticals and cosmetics. Octacosanoic acid
Méthodes De Préparation
2-(Dimethylamino)ethanol: can be synthesized through the amination of ethylene glycol by dimethylamine on alumina-supported copper in a continuous fixed-bed reactor . Another method involves the reaction of dimethylamine with ethylene oxide, followed by distillation and dehydration .
Octacosanoic acid: is typically extracted from natural sources such as beeswax, carnauba wax, and other plant waxes. The extraction process involves saponification followed by acidification to isolate the fatty acid.
Analyse Des Réactions Chimiques
2-(Dimethylamino)ethanol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.
Substitution: It can react with aryl bromides and iodides in the presence of copper catalysts to form substituted products.
Esterification: It can react with carboxylic acids to form esters.
Octacosanoic acid: primarily undergoes:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form long-chain alcohols.
Applications De Recherche Scientifique
2-(Dimethylamino)ethanol: has several applications:
Pharmaceuticals: Used as a precursor for the synthesis of acetylcholine, a neurotransmitter.
Cosmetics: Known for its skin-firming and anti-wrinkle properties.
Chemical Synthesis: Acts as a ligand in various catalytic reactions.
Octacosanoic acid: is used in:
Industrial Applications: As a component in waxes and lubricants.
Biological Research: Studied for its potential health benefits, including cholesterol-lowering effects.
Mécanisme D'action
2-(Dimethylamino)ethanol: exerts its effects by acting as a precursor to acetylcholine, which is involved in neurotransmission. It enhances cognitive function and has been used in treatments for attention deficit-hyperactivity disorder and Alzheimer’s disease .
Octacosanoic acid: functions as a long-chain fatty acid, playing a role in lipid metabolism and cellular signaling pathways. It has been studied for its potential to improve physical endurance and reduce cholesterol levels .
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethanol: is similar to other amino alcohols such as N,N-dimethyl-2-aminoethanol and N,N-diethylaminoethanol. Its uniqueness lies in its dual functionality as both an amine and an alcohol, making it versatile in chemical synthesis .
Octacosanoic acid: can be compared to other long-chain fatty acids like stearic acid and palmitic acid. Its longer carbon chain provides unique properties, such as higher melting points and specific applications in waxes and lubricants .
Propriétés
Numéro CAS |
537041-29-5 |
|---|---|
Formule moléculaire |
C32H67NO3 |
Poids moléculaire |
513.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(2)3-4-6/h2-27H2,1H3,(H,29,30);6H,3-4H2,1-2H3 |
Clé InChI |
ISWBWTPPZBHVNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


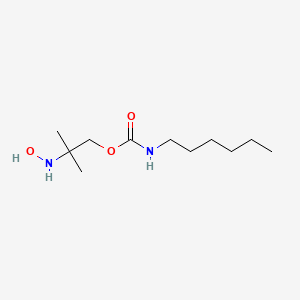
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
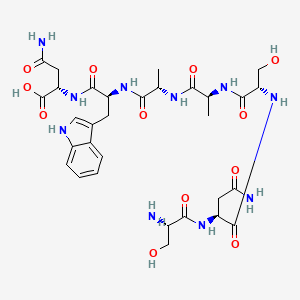
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
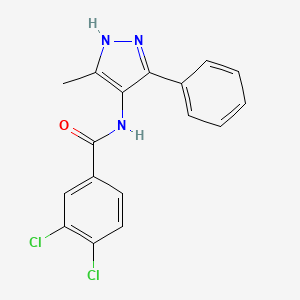

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
